4-(Acetyloxy)benzeneacetic acid methyl ester
Description
4-(Acetyloxy)benzeneacetic acid methyl ester is an organic compound featuring a benzene ring substituted with two functional groups:
- Acetyloxy group (-OCOCH₃) at the para (4th) position.
- Acetic acid methyl ester (-CH₂COOCH₃) at the ortho (1st) position.
Its molecular formula is C₁₁H₁₂O₄ (inferred from structural analysis), with a molecular weight of 208.21 g/mol. This ester derivative is structurally related to phenylacetic acid but modified with ester groups that influence its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-(4-acetyloxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10-5-3-9(4-6-10)7-11(13)14-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHDKNXAZVHOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341343 | |
| Record name | methyl (4-acetoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35400-15-8 | |
| Record name | methyl (4-acetoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of Methyl 4-Hydroxyphenylacetate
The most documented method involves the acetylation of methyl 4-hydroxyphenylacetate using acetic anhydride in the presence of pyridine.
Reaction Mechanism
The reaction proceeds via nucleophilic acyl substitution, where the phenolic hydroxyl group attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine acts as a base, neutralizing the generated acetate ion and driving the reaction to completion. The mechanism ensures high regioselectivity for the para position due to the electron-donating nature of the methyl ester group, which activates the aromatic ring toward electrophilic substitution.
Procedure and Optimization
In a representative protocol:
- Reactants :
- Methyl 4-hydroxyphenylacetate (10 g, 0.06 mol)
- Acetic anhydride (18.36 g, 0.18 mol)
- Pyridine (1 mL, catalytic)
- Conditions :
- Heating under reflux for 2 hours
- Solvent-free system
Workup and Isolation
Post-reaction, the mixture is evaporated under reduced pressure to remove excess acetic anhydride and pyridine. The residue is dissolved in water and extracted with ethyl acetate. After drying over sodium sulfate, the organic layer is concentrated to yield a pale yellow oil. The reported yield is 98.6% (12.3 g), indicative of near-quantitative conversion.
Key Reaction Parameters
| Parameter | Value | Role in Reaction Efficiency |
|---|---|---|
| Molar ratio (Anhydride) | 3:1 (relative to substrate) | Ensures complete acetylation |
| Temperature | Reflux (~140°C) | Accelerates kinetics without decomposition |
| Catalyst (Pyridine) | 1 mL | Scavenges acetic acid, shifts equilibrium |
Alternative Synthesis Approaches
While the acetylation route is predominant, theoretical alternatives include:
- Transesterification : Reacting 4-(acetyloxy)benzeneacetic acid with methanol under acidic conditions. However, this method risks hydrolysis of the acetyl group.
- Enzymatic Acetylation : Using lipases in non-aqueous media, though this remains unexplored for this specific compound.
Reaction Optimization and Scalability
Solvent Effects
The solvent-free system in the primary method minimizes side reactions and simplifies purification. Alternative solvents like dichloromethane or toluene could be employed but offer no distinct advantages.
Catalyst Screening
Pyridine’s efficacy as a base is well-documented, but substituted amines (e.g., DMAP) may enhance reaction rates. Triethylamine, however, is less effective due to its lower nucleophilicity.
Temperature and Time Dependence
Heating under reflux for 2 hours strikes a balance between reaction completion and energy efficiency. Prolonged heating (>3 hours) risks product degradation, while shorter durations (<1.5 hours) yield incomplete conversion.
Analytical Characterization
Gas Chromatography (GC)
Retention indices (RI) on polar and non-polar columns, as cataloged in NIST databases, aid in identification:
| Column Type | Active Phase | Retention Index (RI) | Reference |
|---|---|---|---|
| Polar (DB-Wax) | Polyethylene glycol | 1758 | |
| Non-polar (HP-5 MS) | 5% Phenyl polysilphenylene-siloxane | 1177 |
Spectroscopic Methods
While specific spectral data for this compound is limited, analogous esters exhibit:
- IR : Strong C=O stretches at ~1740 cm⁻¹ (ester) and ~1765 cm⁻¹ (acetate).
- NMR : Aromatic protons resonate as a doublet (δ 7.2–7.4 ppm), with acetate methyl at δ 2.3 ppm and ester methyl at δ 3.7 ppm.
Applications and Derivatives
The acetyloxy group enhances lipophilicity, making the compound a candidate for prodrug formulations. Derivatives with meta-substituents (e.g., methyl 3-methoxy-4-acetoxyphenylacetate) are explored for anti-inflammatory activity.
Chemical Reactions Analysis
Types of Reactions: 4-(Acetyloxy)benzeneacetic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxyphenylacetic acid and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: 4-Hydroxyphenylacetic acid and methanol.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Pharmaceutical Applications
- Anti-inflammatory Agents
- Analgesic Properties
- Antimicrobial Activity
Organic Synthesis Applications
- Intermediate in Synthesis
- Synthesis of Other Compounds
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of acetoxyphenylacetates for COX-2 inhibition. The results indicated that modifications to the acetyloxy group significantly enhanced anti-inflammatory activity compared to non-acetylated analogs.
| Compound | COX-2 Inhibition (%) |
|---|---|
| Control | 10 |
| This compound | 75 |
| Non-acetylated analog | 30 |
Case Study 2: Antimicrobial Efficacy
Research conducted on various acetoxy derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined for several compounds, highlighting the effectiveness of the acetyloxy group.
| Compound | MIC (µg/mL) |
|---|---|
| Control (No treatment) | N/A |
| This compound | 15 |
| Acetylated derivative | 20 |
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)benzeneacetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 4-hydroxyphenylacetic acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(Acetyloxy)benzeneacetic acid methyl ester with structurally related esters and benzene derivatives:
Key Observations:
Substituent Effects :
- Electron-Withdrawing vs. Electron-Donating Groups : The acetyloxy group (-OCOCH₃) is electron-withdrawing, reducing the electron density of the benzene ring compared to methoxy (-OCH₃). This affects reactivity in electrophilic substitution reactions .
- Lipophilicity : Benzyloxy-substituted compounds (e.g., Ethyl 4-(benzyloxy)phenyl acetate) exhibit higher logP values than acetyloxy analogs, influencing membrane permeability and metabolic stability .
Biological Activity: Compounds with multiple acetyloxy groups (e.g., Benzeneacetic acid, α,3-bis(acetyloxy)methyl ester) show nematicidal activity, suggesting that ester groups enhance interactions with biological targets .
Stability and Reactivity
- Hydrolysis Sensitivity : Acetyloxy and methyl ester groups are prone to hydrolysis under acidic/basic conditions, which could limit the compound's shelf-life or bioavailability.
- Positional Isomerism : Para-substituted derivatives (e.g., NCX4040) often exhibit higher stability and bioactivity than ortho/meta isomers due to reduced steric hindrance .
Biological Activity
4-(Acetyloxy)benzeneacetic acid methyl ester, also known by its CAS number 35400-15-8, is a synthetic organic compound that has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by the presence of an acetyloxy group, which influences its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through the esterification process involving 4-hydroxyphenylacetic acid and acetic anhydride. This reaction typically requires heating under reflux conditions to facilitate the formation of the ester bond. In industrial contexts, continuous flow reactors may be employed to optimize yield and purity through advanced purification techniques like recrystallization or chromatography.
- Molecular Weight : 208.21 g/mol
- Chemical Formula : C11H12O4
- Solubility : Soluble in organic solvents like ethanol and dichloromethane.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Upon hydrolysis, it releases 4-hydroxyphenylacetic acid, which may modulate enzyme activities and receptor interactions in biological systems. This mechanism is crucial for understanding its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the acetyloxy group can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may possess cytotoxic effects against certain cancer cell lines, although specific IC50 values for this compound are yet to be established in published literature .
Comparative Biological Activity
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
Study on Antimicrobial Efficacy
In a study examining the antimicrobial properties of various acetylated phenolic compounds, this compound was included among the tested substances. Results indicated promising inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Investigation into Anticancer Properties
Another study focused on the anticancer potential of phenolic compounds found that derivatives similar to this compound exhibited varying degrees of cytotoxicity against human cancer cell lines. The results highlighted the importance of structural modifications for enhancing biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(Acetyloxy)benzeneacetic acid methyl ester, and how can reaction conditions be optimized?
- Methodology :
-
Esterification/Acylation : Start with phenylacetic acid derivatives. For example, acetylate 4-hydroxyphenylacetic acid using acetic anhydride in the presence of a base (e.g., pyridine), followed by methyl esterification via Fischer esterification (H2SO4/MeOH) .
-
Alternative Route : Adapt protocols for analogous esters, such as refluxing with potassium carbonate in acetone to facilitate nucleophilic substitution (e.g., as in ethyl 2-(4-chlorophenoxy)acetate synthesis) .
- Optimization :
-
Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
-
Purify via column chromatography (silica gel, gradient elution) or recrystallization.
Key Parameters Example Conditions Reference Solvent Dry acetone Catalyst K2CO3 Reaction Time 8–12 hours
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR :
- <sup>1</sup>H NMR : Look for acetyl methyl singlet (δ ~2.3 ppm), ester methyl (δ ~3.7 ppm), and aromatic protons (δ 6.8–7.4 ppm, depending on substitution) .
- <sup>13</sup>C NMR : Ester carbonyl (δ ~170 ppm), acetyl carbonyl (δ ~169 ppm) .
Advanced Research Questions
Q. How does structural isomerism (e.g., ortho/meta/para substitution) affect the bioactivity of 4-(Acetyloxy)benzeneacetic acid derivatives in cellular models?
- Experimental Design :
-
Compare isomers (e.g., NCX4040 (para) vs. NCX4016 (meta)) in cell cultures (e.g., SW480 colon cancer cells) .
-
Assess nitric oxide release kinetics and β-catenin/TCF signaling inhibition using luciferase assays .
- Critical Controls :
-
Include DMSO solvent controls (≤1% v/v) to avoid cytotoxicity .
-
Validate results with siRNA knockdown of β-catenin .
Isomer IC50 (β-catenin Inhibition) Reference Para (NCX4040) 10 µM Meta (NCX4016) 25 µM
Q. What computational tools can predict the environmental persistence of this compound, and how do logP and solubility influence these predictions?
- Approaches :
- Use EPI Suite™ or QSAR models to estimate biodegradation half-life and toxicity .
- Calculate logP (predicted ~2.3) and topological polar surface area (44.8 Ų) to assess bioavailability .
- Physicochemical Data :
- Water Solubility : ~0.1 mg/mL (estimated via ALOGPS) .
- Hydrogen Bond Acceptors : 4 .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Variables to Scrutinize :
-
Solvent Effects : Ethanol (used in plant growth assays) may suppress root elongation at high concentrations; use solvent-matched controls .
-
Concentration Range : Bioactivity may follow biphasic responses (e.g., 100 µg vs. 500 µg in Arabidopsis root assays) .
-
Purity : Validate compound purity via HPLC (>95%) to exclude confounding impurities .
Study Key Finding Limitation 4.03-fold root growth at 500 µg Ethanol solvent interference β-catenin inhibition at 10 µM Cell line-specific effects
Methodological Best Practices
- Synthetic Reproducibility : Always report reaction atmosphere (e.g., N2 for moisture-sensitive steps) and equivalents of reagents .
- Spectroscopic Validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) for complex splitting patterns .
- Biological Assays : Pre-test solvent toxicity (e.g., DMSO, ethanol) and use fresh stock solutions to avoid degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
